5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone
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Overview
Description
Synthesis Analysis
This would involve a detailed examination of the methods used to synthesize the compound, including the starting materials, reaction conditions, and any catalysts or other substances used in the process .Molecular Structure Analysis
This would involve using techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry to determine the three-dimensional structure of the molecule .Chemical Reactions Analysis
This would involve studying the reactions that the compound can undergo, including its reactivity with other substances and any potential for it to act as a catalyst .Physical and Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Herbicide Mechanism and Phytotoxicity
Pyridazinone compounds, including variations like 5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone, have been studied for their herbicidal properties. They inhibit the Hill reaction and photosynthesis in plants, accounting for their phytotoxicity. For instance, 5-amino-4-chloro-2-phenyl-3(2H)-pyridazinone (pyrazon) and its analogs show inhibition weaker than atrazine, a well-known herbicide. Such compounds can have additional biological properties, like resistance to metabolic detoxification in plants and interference with chloroplast development (Hilton et al., 1969).
Synthesis of New Heterocyclic Compounds
Pyridazinone derivatives have been utilized in the synthesis of new heterocyclic compounds with potential biological activity. For example, reactions of certain pyridazinone derivatives lead to antimicrobial and antifungal activities (Sayed et al., 2003).
Photosynthesis Inhibition in Marine Microalgae
Studies on substituted pyridazinone herbicides, like Sandoz 9785 (a variant of pyridazinone), show effects on lipid composition and biosynthesis in marine microalgae. These compounds alter galactolipid metabolism in photosynthetic microalgae but don't significantly affect lipid synthesis in non-photosynthetic species, indicating a specific impact on photosynthetic organisms (Henderson et al., 1990).
Potential in Inhibiting Platelet Aggregation
Some 3(2H)-pyridazinones with amino groups at the 5-position of the pyridazine nucleus, similar in structure to the compound , have been prepared and tested as potential platelet aggregation inhibitors (Estevez et al., 1998).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-5-(prop-2-enylamino)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2N3O2/c1-2-7-18-12-8-19-20(15(22)14(12)17)9-13(21)10-3-5-11(16)6-4-10/h2-6,8,18H,1,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZHYCPBEMFNRBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=C(C(=O)N(N=C1)CC(=O)C2=CC=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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